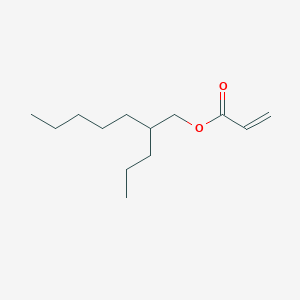

2-Propenoic acid, 2-propylheptyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylheptyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-4-7-8-10-12(9-5-2)11-15-13(14)6-3/h6,12H,3-5,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBOCDZLKBPILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019287 | |

| Record name | 2‐propylheptyl prop‐2‐enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149021-58-9 | |

| Record name | 2-Propylheptyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149021-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-propylheptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149021589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2‐propylheptyl prop‐2‐enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylheptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Propenoic Acid, 2 Propylheptyl Ester

Esterification Processes for 2-Propenoic Acid, 2-Propylheptyl Ester Synthesis

The principal method for synthesizing 2-propylheptyl acrylate (B77674) is the direct esterification of 2-propenoic acid (acrylic acid) with 2-propylheptanol. This reaction is reversible and typically requires a catalyst to achieve commercially viable reaction rates and yields. jptcp.com

Catalytic Approaches in Esterification Reactions

Various acidic catalysts are employed to accelerate the esterification of acrylic acid with alcohols. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the reaction. jptcp.comresearchgate.net Studies on the esterification of acrylic acid with other alcohols, like ethanol, have shown that the reaction follows second-order kinetics and is endothermic in nature. researchgate.net The catalytic activity is dependent on the catalyst concentration, with higher concentrations generally leading to faster reaction rates. However, an excess of a strong acid catalyst can also promote side reactions. researchgate.net

Heterogeneous catalysts offer advantages in terms of separation and reusability, making them attractive for industrial processes. Acidic ion-exchange resins, such as Amberlyst-15, have been successfully used for the esterification of acrylic acid with various alcohols. ump.edu.my For the synthesis of similar acrylates, such as butyl acrylate, sulfonated expanded polystyrene has been shown to be an effective catalyst, with optimal conditions being a 1:3 molar ratio of acrylic acid to butanol, 10 wt% catalyst loading, and a temperature of 353 K, achieving a 75% yield. jamorin.comump.edu.my Zirconia-supported tungstophosphoric acid is another example of a solid acid catalyst investigated for the esterification of acrylic acid. researchgate.net

The selection of the catalyst and reaction conditions is crucial for optimizing the yield and selectivity towards 2-propylheptyl acrylate. Key parameters that are often optimized include temperature, catalyst loading, and the molar ratio of reactants. jptcp.comresearchgate.net

Table 1: Comparison of Catalytic Approaches for Acrylate Ester Synthesis

| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Homogeneous | Sulfuric Acid | Propanoic Acid & 1-Propanol | 65 | 1:10 | 0.20 (molar ratio to acid) | 96.9 | researchgate.net |

| Homogeneous | Sulfuric Acid | Acrylic Acid & Ethanol | 50-70 | 1:1 to 1:3 | 1-3 vol% | - | jptcp.com |

| Heterogeneous | Sulfonated Expanded Polystyrene | Acrylic Acid & Butanol | 80 | 1:3 | 10 wt% | 75 | jamorin.comump.edu.my |

| Heterogeneous | Amberlite™ 120 IR (H+) | Acrylic Acid & Trimethylolpropane | 120 | 6:1 | 10 wt% | - | researchgate.net |

Enzymatic Synthesis Routes and Biocatalytic Esterification of this compound

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical catalysis for the production of acrylate esters. Lipases are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous environments and their high catalytic activity in esterification and transesterification reactions. nih.govlu.sefrontiersin.org

The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is a widely studied and effective biocatalyst for the synthesis of various esters, including acrylates. researchgate.netnih.govlu.sersc.orgmdpi.comcsic.esrsc.org Research on the synthesis of sorbitan (B8754009) acrylate using immobilized lipase has demonstrated the feasibility of achieving high conversion yields (up to 97.6%) under optimized conditions. rsc.org The key parameters influencing the enzymatic synthesis include reaction temperature, reaction time, enzyme concentration, and the molar ratio of the acyl donor to the acceptor. rsc.org For the synthesis of sorbitan acrylate, optimal conditions were found to be a temperature of 40.1°C, a reaction time of 237.4 minutes, an enzyme concentration of 8%, and a 4.49:1 molar ratio of acyl donor to acceptor. rsc.org

Transesterification, where an existing ester (like ethyl acrylate or vinyl acrylate) is reacted with the alcohol, is often a more favorable route in enzymatic synthesis than direct esterification with acrylic acid, as high concentrations of acrylic acid can inhibit the enzyme. semanticscholar.orgnih.gov The water activity of the reaction medium is a critical parameter to control for optimizing the rate of enzymatic ester synthesis. nih.gov

Table 2: Parameters for Lipase-Catalyzed Acrylate Synthesis

| Enzyme | Acyl Donor | Acyl Acceptor | Temperature (°C) | Time (min) | Enzyme Conc. (%) | Molar Ratio (Donor:Acceptor) | Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Immobilized Lipase | Vinyl Acrylate | Sorbitan | 40.1 | 237.4 | 8 | 4.49:1 | 97.6 | rsc.org |

| Novozym 435 | Ethyl Methacrylate (B99206) | Sorbitan | - | 2160 | 5 (w/v) | 5:1 | ~68 | mdpi.com |

| Novozym 435 | Methyl Methacrylate | Sorbitan | - | 2160 | 7 (w/v) | 5:1 | ~78 | mdpi.com |

Precursor Chemistry and Sustainable Feedstock Innovations

Advancements in 2-Propenoic Acid Production from Renewable Resources

Traditionally, 2-propenoic acid is produced from petrochemical feedstocks. However, there is a growing interest in developing bio-based routes from renewable resources to reduce the environmental footprint. csic.esbme.humdpi.comnih.govnih.gov Fermentation processes using various microorganisms are being explored to produce propionic acid, a direct precursor to acrylic acid. csic.esbme.humdpi.comnih.govnih.gov Strains of Propionibacterium are known for their ability to produce propionic acid from a variety of carbon sources, including glucose, glycerol, and lactose. specialchem.comnih.gov Research has focused on optimizing fermentation conditions and using genetically engineered strains to improve yield and productivity. researchgate.net For instance, using Propionibacterium freudenreichii, a near-theoretical yield of propionic acid (0.54 g/g of glucose) has been achieved under optimized conditions. researchgate.net The conversion of bio-based propionic acid to acrylic acid can then be achieved through catalytic dehydration. Another promising pathway involves the dehydration of lactic acid, which can also be produced via fermentation. researchgate.net

Table 3: Yields of Bio-based Propionic Acid Fermentation

| Microorganism | Carbon Source | Propionic Acid Titer (g/L) | Propionic Acid Yield (g/g) | Productivity (g/L·h) | Reference |

|---|---|---|---|---|---|

| Propionibacterium freudenreichii | Glucose | - | 0.54 | - | researchgate.net |

| Propionibacterium acidipropionici | Jerusalem Artichoke | 40 | - | 0.26 | nih.gov |

| Clostridium neopropionicum | Ethanol | 1.25 | 0.90 | - | csic.esbme.hu |

| Propionibacterium freudenreichii | Glycerol | 42.7 | 0.71 | 0.36 | bme.hu |

Synthesis and Derivatization of 2-Propylheptanol

2-Propylheptanol is a C10 alcohol that is typically synthesized through the Guerbet reaction, which involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst. specialchem.comresearchgate.netfrontiersin.orgmdpi.comnih.govrsc.orgnih.gov In the case of 2-propylheptanol, the precursor is typically n-pentanol (valeraldehyde). The reaction proceeds through a series of steps: dehydrogenation of the alcohol to an aldehyde, aldol (B89426) condensation, dehydration, and finally hydrogenation of the resulting unsaturated aldehyde. frontiersin.orgmdpi.comrsc.org

Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed for the Guerbet reaction. specialchem.comrsc.orgnih.gov For example, a novel silica-immobilized nickel and acid ionic liquid (Ni-IL/SiO2) catalyst has been shown to be effective for the one-pot synthesis of 2-propylheptanol from n-valeraldehyde, achieving a selectivity of 75.4% at 100% conversion of the aldehyde. rsc.org Similarly, a ruthenium-containing hydrotalcite (Ru-HT) has been used as a bifunctional catalyst for the single-pot synthesis of 2-propylheptanol from 1-pentanal, with activated Ru-HT showing an 83% conversion of 1-pentanal. semanticscholar.orgresearchgate.net The use of a nano-TiO2 (anatase) catalyst for the self-condensation of n-valeraldehyde has also been reported, yielding 93.7% of 2-propyl-2-heptenal with a selectivity of 99.1% under optimized conditions. acs.org

Table 4: Catalytic Performance in 2-Propylheptanol Synthesis

| Catalyst | Precursor | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ni-IL/SiO2 | n-Valeraldehyde | 200 | 9.5 | 100 | 75.4 (to 2-PH) | - | rsc.org |

| Activated Ru-HT | 1-Pentanal | - | - | 83 | - | - | semanticscholar.orgresearchgate.net |

| Nano-TiO2 (anatase) | n-Valeraldehyde | 190 | 10 | 94.6 | 99.1 (to 2-propyl-2-heptenal) | 93.7 | acs.org |

| CuNi-PMO | Ethanol | 320 | 60-168 | ~14 | ~71 (to 1-butanol) | - | researchgate.netmdpi.com |

Optimization of Reaction Conditions and Yields for this compound

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-propylheptyl acrylate while minimizing energy consumption and by-product formation. Key parameters that are typically manipulated include temperature, pressure, reactant molar ratio, catalyst concentration, and reaction time.

For catalytic esterification, increasing the temperature generally increases the reaction rate. jptcp.comresearchgate.net However, excessively high temperatures can lead to unwanted side reactions, such as the polymerization of acrylic acid or the acrylate product. rsc.orgmdpi.com The use of polymerization inhibitors is therefore common practice. rsc.org The molar ratio of alcohol to acid is another important factor; using an excess of the alcohol can shift the equilibrium towards the product side and increase the conversion of the acid. jptcp.comresearchgate.net

In enzymatic synthesis, the optimization of parameters is equally important. As seen in the synthesis of sorbitan acrylate, response surface methodology can be a powerful tool to identify the optimal combination of reaction temperature, time, enzyme concentration, and substrate molar ratio to achieve maximum conversion. rsc.org The choice of solvent can also significantly impact the performance of the enzyme. nih.gov

Kinetic studies and modeling are valuable for understanding the reaction mechanism and for the design and optimization of industrial reactors. jptcp.comresearchgate.netresearchgate.netump.edu.mymdpi.com For the esterification of acrylic acid with ethanol, a second-order reversible reaction model has been shown to fit the experimental data well. jptcp.com Such models can be used to predict the behavior of the system under various operating conditions and to determine the optimal design for continuous production processes. jptcp.comresearchgate.net

Polymerization Science of 2 Propenoic Acid, 2 Propylheptyl Ester

Fundamental Polymerization Mechanisms Involving 2-Propenoic Acid, 2-Propylheptyl Ester

The polymerization of this compound, like other acrylate (B77674) monomers, predominantly proceeds via radical polymerization mechanisms. These processes involve the generation of free radicals that initiate a chain reaction, leading to the formation of high molecular weight polymers.

Free Radical Polymerization: Initiation, Propagation, and Termination Kinetics

Free-radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination. researchgate.net

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Common initiators include peroxides and azo compounds, which decompose upon heating or exposure to UV light. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain. The propagation rate coefficient (k_p) is a critical parameter that describes the rate of this chain growth. For 2-propylheptyl acrylate (PHA), the propagation rate coefficient has been determined in a 1 M solution in butyl acetate (B1210297). acs.org This value is essential for modeling and controlling the polymerization process.

Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where the two radicals form a single covalent bond, or disproportionation, which involves the transfer of a hydrogen atom from one radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end group. researchgate.net

Chain Transfer Reactions and Their Influence on Polymer Architecture

Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). jamorin.com This results in the termination of the growing polymer chain and the creation of a new radical that can initiate the growth of a new chain. Chain transfer reactions are a key factor in controlling the molecular weight of the polymer. jamorin.com

Below is a table of typical chain transfer agents used in acrylate polymerization and their general effects:

| Chain Transfer Agent | Typical Chain Transfer Constant (Cs) for Acrylates | Influence on Polymer Architecture |

| Dodecyl Mercaptan | ~1 | Significant reduction in molecular weight |

| Carbon Tetrabromide | 0.1 - 1 | Effective in controlling molecular weight |

| Toluene (B28343) | ~10⁻⁴ | Minor effect on molecular weight |

Note: The values presented are illustrative for general acrylate polymerizations and may not be specific to this compound.

Intramolecular chain transfer, also known as backbiting, is another significant process in acrylate polymerization, leading to the formation of short-chain branches on the polymer backbone. This can influence the physical properties of the final polymer.

Controlled/Living Radical Polymerization Techniques (e.g., ATRP, RAFT) for this compound

Controlled/living radical polymerization (CRP) techniques offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. westlake.edu.cn The most common CRP methods for acrylates are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP technique that utilizes a transition metal complex (e.g., copper bromide with a ligand like PMDETA) to reversibly activate and deactivate the growing polymer chains. cmu.edusemanticscholar.org This reversible activation/deactivation process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth. While specific ATRP studies on this compound are scarce, the general principles of ATRP are applicable to this monomer. A typical ATRP system for acrylates would involve the monomer, an alkyl halide initiator, a copper(I) halide catalyst, and a nitrogen-based ligand. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP method that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. researchgate.net The RAFT agent reversibly transfers between growing polymer chains, allowing for controlled growth. This technique is known for its tolerance to a wide range of functional groups and reaction conditions. RAFT polymerization of this compound would be expected to proceed in a controlled manner, yielding well-defined polymers.

Homopolymerization Studies of Poly(this compound)

Homopolymerization of this compound results in the formation of poly(this compound). While detailed kinetic studies on the homopolymerization of this specific monomer are not extensively reported, the general characteristics of acrylate homopolymerization can be inferred. The bulky 2-propylheptyl side chain is expected to influence the glass transition temperature (Tg) of the resulting polymer, likely leading to a lower Tg and a more flexible material compared to polymers with smaller side chains. The polymerization can be carried out in bulk, solution, or emulsion, with the choice of method affecting the reaction kinetics and the properties of the final polymer. frontiersin.org

Copolymerization Strategies Involving this compound as a Monomer

Copolymerization is a valuable strategy to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. This compound can be copolymerized with a variety of other monomers, such as styrene (B11656), methyl methacrylate (B99206), and other acrylates, to achieve a desired balance of properties like hardness, flexibility, and adhesion. frontiersin.orgrjpbcs.com

Determination of Monomer Reactivity Ratios and Sequence Distribution

The composition and sequence distribution of a copolymer are determined by the relative reactivities of the comonomers, which are quantified by the monomer reactivity ratios (r1 and r2). rjpbcs.com These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homopropagation) versus the other monomer (crosspropagation).

Below is an illustrative data table showing reactivity ratios for the copolymerization of styrene (M1) and 2-ethylhexyl acrylate (M2) determined by different methods.

| Method | r₁ (Styrene) | r₂ (2-Ethylhexyl Acrylate) |

| Fineman-Ross (FR) | 1.24 | 0.71 |

| Inverted Fineman-Ross (IFR) | 1.34 | 0.76 |

| Kelen-Tudos (KT) | 1.30 | 0.73 |

Source: Adapted from a study on the copolymerization of styrene and 2-ethylhexyl acrylate. rjpbcs.com Note: This data is for a similar system and not for this compound.

The values of the reactivity ratios determine the sequence distribution of the monomer units along the copolymer chain. If r1 > 1 and r2 < 1, there is a tendency for the formation of blocky sequences of monomer 1. If both r1 and r2 are less than 1, an alternating copolymer is more likely. If r1 * r2 ≈ 1, a random copolymer is formed. Understanding the sequence distribution is crucial as it significantly impacts the macroscopic properties of the copolymer.

Design and Synthesis of Copolymers with Diverse Co-monomers (e.g., Vinyls, Styrenes, Acrylamides)

2-Propylheptyl acrylate readily undergoes copolymerization with a wide array of co-monomers, allowing for the tailoring of polymer properties for specific applications. Technical data sheets indicate its compatibility with vinyl monomers (like vinyl acetate), styrenes, and acrylamides, among others. jamorin.comjamorin.com The incorporation of these co-monomers can significantly alter the thermal and mechanical properties of the resulting copolymers.

The design of these copolymers is fundamentally governed by the reactivity ratios of the constituent monomers. These ratios, denoted as r1 and r2, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other co-monomer. While specific reactivity ratios for 2-propylheptyl acrylate with many common co-monomers are not extensively documented in publicly available literature, data from structurally similar branched acrylates, such as 2-ethylhexyl acrylate (2-EHA), can provide valuable insights.

Copolymerization with Styrenes:

In the copolymerization of styrene with branched acrylates like 2-EHA, the reactivity ratios indicate the tendency for the formation of random copolymers. For instance, in the atom transfer radical copolymerization (ATRcP) of styrene (M1) and 2-EHA (M2), the reactivity ratios were determined to be r1 = 1.24 and r2 = 0.71 using the Finemann–Ross method. frontiersin.org These values, both being close to unity, suggest a random incorporation of both monomer units into the polymer chain. The properties of styrene-acrylate copolymers, such as the glass transition temperature (Tg), can be tuned by adjusting the monomer feed ratio. Polystyrene has a high Tg of approximately 100°C, while poly(2-ethylhexyl acrylate) has a low Tg of -60°C. frontiersin.org By varying the proportion of 2-propylheptyl acrylate and styrene, copolymers with a wide range of intermediate Tg values can be synthesized, making them suitable for applications ranging from hard coatings to pressure-sensitive adhesives.

Copolymerization with Vinyls:

Vinyl acetate is a common vinyl monomer used in copolymerization. In the case of its copolymerization with acrylates, there is often a significant difference in reactivity ratios. For the copolymerization of methyl acrylate (a smaller acrylate) with vinyl acetate, the reactivity ratios are heavily skewed, indicating that the acrylate radical prefers to add to another acrylate monomer. tue.nl While specific data for 2-PHA is not available, a similar trend would be expected, leading to the formation of copolymers with a less random distribution of monomer units unless specific polymerization techniques are employed to control the monomer incorporation.

Copolymerization with Acrylamides:

Acrylamide (B121943) and its derivatives are hydrophilic monomers that can be copolymerized with hydrophobic acrylates like 2-PHA to introduce properties such as water absorbency and improved adhesion to polar substrates. In a study on the copolymerization of acrylamide (AM) and 2-ethylhexyl acrylate (2-EHA), the reactivity ratios were found to be r_AM = 0.913 and r_2-EHA = 0.477. bas.bg This suggests that the acrylamide-terminated radical has a slightly higher preference for adding another acrylamide monomer, while the 2-EHA-terminated radical has a higher preference for adding an acrylamide monomer. The product of the reactivity ratios (r1 * r2) being less than 1 indicates a tendency towards the formation of a random copolymer. morressier.com

Interactive Data Table: Reactivity Ratios of Structurally Similar Acrylates with Various Co-monomers

| Acrylate Monomer (M1) | Co-monomer (M2) | r1 | r2 | Polymerization Method | Reference |

| 2-Ethylhexyl Acrylate | Styrene | 1.24 | 0.71 | ATRcP | frontiersin.org |

| 2-Ethylhexyl Acrylate | Acrylamide | 0.477 | 0.913 | Free Radical | bas.bg |

| Methyl Acrylate | Vinyl Acetate | 6.06 | 0.0087 | Bulk Polymerization | tue.nl |

Note: This data is for structurally similar acrylates and serves as an estimation for the behavior of 2-propylheptyl acrylate.

Cross-linking Phenomena and Network Formation in this compound Polymers

Cross-linking is a crucial process for transforming linear or branched polymers into three-dimensional networks, which enhances their mechanical strength, thermal stability, and solvent resistance. While 2-propylheptyl acrylate is a monofunctional monomer, meaning it has only one polymerizable double bond, cross-linked networks can still be formed through several mechanisms.

One approach involves the copolymerization of 2-propylheptyl acrylate with a multifunctional monomer, which acts as a cross-linking agent. These agents possess two or more reactive groups, allowing them to connect different polymer chains. westlake.edu.cn

A more recent and innovative approach to cross-linking polymers derived from monofunctional acrylates involves a mechanism known as hydrogen atom transfer (HAT). rsc.orguwaterloo.ca This process does not require a dedicated cross-linking agent. Instead, it relies on the abstraction of a hydrogen atom from the alkyl side chain of the acrylate monomer by a propagating radical. This creates a new radical center on the polymer backbone, which can then initiate the growth of a new polymer chain, leading to the formation of a cross-linked network. The efficiency of this process is dependent on the structure of the monomer and the polymerization conditions. For branched acrylates like 2-propylheptyl acrylate, the presence of tertiary hydrogens on the propylheptyl group could potentially facilitate this HAT mechanism, although specific studies on 2-PHA are lacking.

The formation of a polymer network is a complex process that can be modeled to understand the kinetics and the resulting network structure. researchgate.net The properties of the final network are highly dependent on the cross-link density, which is influenced by the concentration of the cross-linking agent or the efficiency of the HAT process.

Polymerization in Dispersed Systems (e.g., Emulsion, Suspension, Solution Polymerization)

The polymerization of 2-propylheptyl acrylate can be carried out in various dispersed systems, each offering distinct advantages in terms of process control, heat management, and the final form of the polymer product.

Emulsion Polymerization:

Emulsion polymerization is a heterogeneous polymerization technique where a hydrophobic monomer, such as 2-propylheptyl acrylate, is emulsified in an aqueous phase with the aid of a surfactant. Polymerization is initiated in the aqueous phase, and the polymer chains grow within the monomer-swollen surfactant micelles, which become the polymer particles. This method is advantageous for achieving high molecular weights at high polymerization rates and allows for effective heat removal. researchgate.netscispace.com A key challenge in the emulsion polymerization of highly hydrophobic monomers like 2-PHA is their low water solubility, which can affect the nucleation and growth of polymer particles. However, techniques such as miniemulsion polymerization can be employed to overcome this limitation.

Suspension Polymerization:

In suspension polymerization, the monomer is dispersed as fine droplets in a continuous phase, typically water, in which it is insoluble. An initiator is dissolved in the monomer phase, and a stabilizing agent is used to prevent the droplets from coalescing. Each monomer droplet acts as a tiny bulk polymerization reactor, resulting in the formation of spherical polymer beads. researchgate.netscispace.com The particle size of the final polymer can be controlled by adjusting the stirring speed, the type and concentration of the stabilizing agent, and the monomer-to-water ratio. This method is well-suited for producing polymers in a ready-to-use granular form.

Solution Polymerization:

Solution polymerization involves dissolving the monomer and the initiator in a suitable solvent. The polymerization proceeds in a homogeneous phase. This method allows for good control over the polymerization process and is often used for producing polymers for coatings and adhesives, where the polymer is already in a solution form. cmu.edumdpi.com A critical consideration in solution polymerization is the choice of solvent, as it can influence the kinetics of the reaction and the molecular weight of the resulting polymer. For a hydrophobic monomer like 2-propylheptyl acrylate, non-polar organic solvents such as toluene would be suitable.

Interactive Data Table: Comparison of Polymerization in Dispersed Systems

| Polymerization Method | Description | Advantages | Disadvantages |

| Emulsion Polymerization | Monomer emulsified in water with a surfactant; polymerization in micelles. | High molecular weight, high rate, good heat transfer. | Requires removal of surfactant from the final product. |

| Suspension Polymerization | Monomer dispersed as droplets in water; polymerization within droplets. | Produces spherical polymer beads, good heat control. | Requires a stabilizing agent, broad particle size distribution. |

| Solution Polymerization | Monomer and initiator dissolved in a solvent; homogeneous reaction. | Good process control, suitable for coatings. | Requires solvent removal and recovery, lower molecular weights. |

Advanced Materials Development and Engineering Derived from 2 Propenoic Acid, 2 Propylheptyl Ester Polymers

Tailored Performance Characteristics in Polymer Systems Fabricated with 2-Propenoic Acid, 2-Propylheptyl Ester

The incorporation of this compound into polymer systems allows for the precise tailoring of performance characteristics. The bulky and hydrophobic nature of the 2-propylheptyl group plays a significant role in defining the final properties of the polymer, including adhesion, weatherability, chemical resistance, and flexibility. jamorin.comspecialchem.com

Engineering of Adhesion Science and Pressure-Sensitive Adhesive Applications

Polymers based on this compound are particularly well-suited for pressure-sensitive adhesive (PSA) applications. The long, branched alkyl chain contributes to a low glass transition temperature (Tg) and a high degree of molecular entanglement, which are crucial for achieving the desired viscoelastic properties of a PSA. specialchem.com These properties allow the adhesive to flow and wet out a surface with minimal pressure, yet possess sufficient cohesive strength to be removed cleanly. mdpi.com

Table 1: Key Monomer Properties for Pressure-Sensitive Adhesives

| Monomer Type | Function in PSA | Example Monomers |

| Soft Monomers (Low Tg) | Impart tack and flexibility | 2-Propylheptyl acrylate (B77674), 2-Ethylhexyl acrylate, Butyl acrylate |

| Hard Monomers (High Tg) | Increase cohesive strength and shear resistance | Methyl methacrylate (B99206), Vinyl acetate (B1210297) |

| Functional Monomers | Enhance adhesion to specific substrates | Acrylic acid |

Development of Protective Coatings with Enhanced Weatherability and Chemical Resistance

The inherent hydrophobicity and chemical stability of polymers containing this compound make them excellent candidates for protective coatings. jamorin.comspecialchem.com The bulky side chain creates a more tortuous path for the ingress of water and corrosive chemicals, thereby protecting the underlying substrate. Furthermore, the saturated nature of the acrylate backbone provides excellent resistance to degradation from UV radiation and oxidation, leading to enhanced weatherability. specialchem.com

Accelerated weathering tests, such as QUV testing, are used to evaluate the long-term durability of these coatings. paint.orgintertek.com These tests expose the coatings to cycles of UV light and moisture to simulate outdoor conditions. While specific QUV test results for 2-PHA coatings are proprietary, acrylic coatings in general are known for their superior weather resistance. paint.orgmdpi.com The formulation of such coatings often includes UV absorbers and hindered amine light stabilizers (HALS) to further enhance their longevity. paint.org

Table 2: Factors Influencing Weatherability of Acrylic Coatings

| Factor | Influence on Performance |

| Polymer Backbone | Saturated backbones offer better UV stability. |

| Side Chain Structure | Hydrophobic side chains like 2-propylheptyl improve water resistance. |

| UV Absorbers | Absorb harmful UV radiation, protecting the polymer. |

| HALS | Scavenge free radicals generated by UV exposure. |

The chemical resistance of poly(2-propylheptyl acrylate) is a key attribute for its use in protective coatings. The non-polar nature of the polymer provides good resistance to polar solvents and aqueous solutions of acids and bases.

Formulation of Elastomeric Systems and Flexibility Enhancement

The incorporation of this compound can significantly enhance the flexibility and elastomeric properties of polymers. The long, branched side chain disrupts polymer chain packing, leading to a lower modulus and increased elongation at break. This makes it a valuable component in the formulation of thermoplastic elastomers (TPEs). tennessee.edu Acrylic-based TPEs are known for their excellent heat, chemical, and UV resistance compared to traditional styrenic TPEs. tennessee.edu

The mechanical properties of these elastomers, such as tensile strength and ultimate elongation, can be tailored by controlling the molecular weight and crosslink density of the polymer network. While specific data for 2-PHA based elastomers is limited, the general principles of elastomer design suggest that higher molecular weight and optimized crosslinking lead to improved toughness and recovery. scilit.com

Specialized Polymer Matrices for Emerging Technologies (e.g., Automotive, Electronics)

The unique property profile of polymers derived from this compound makes them suitable for specialized applications in the automotive and electronics industries. In the automotive sector, these polymers can be used in interior applications where low volatility and high-temperature resistance are required. The use of higher molecular weight plasticizers, a category that can include polymers of 2-PHA, is a known strategy to reduce fogging in automotive interiors. researchgate.net

In the field of flexible electronics, there is a growing demand for materials that are both flexible and have specific dielectric properties. rsc.org Polymers with non-polar side chains, such as poly(2-propylheptyl acrylate), generally exhibit low dielectric constants, which is advantageous for high-frequency applications by reducing signal loss. uminho.pt The dielectric properties of a polymer are influenced by its chemical structure, with polar polymers generally having higher dielectric constants. uminho.pt The flexibility and adhesive properties of 2-PHA based polymers also make them suitable for use as substrates and encapsulants in flexible electronic devices. researchgate.net

Table 3: Potential Applications in Emerging Technologies

| Industry | Application | Key Properties Provided by 2-PHA Polymers |

| Automotive | Interior trim, adhesives | Low volatility, high-temperature resistance, adhesion |

| Electronics | Flexible substrates, encapsulants, dielectrics | Flexibility, low dielectric constant, adhesion |

Functionalization and Post-Polymerization Modification of Poly(this compound)

While the direct polymerization of this compound yields polymers with a range of desirable properties, post-polymerization modification offers a powerful strategy to introduce new functionalities and further tailor material performance. This approach allows for the creation of well-defined polymers with functionalities that might not be compatible with the initial polymerization conditions. cmu.edu

For polyacrylates in general, a common method for post-polymerization modification is the transesterification of the ester side chains. rsc.org This reaction allows for the substitution of the 2-propylheptyl group with other functional groups, enabling the synthesis of a diverse range of materials from a common precursor polymer. For instance, introducing hydroxyl or amine functionalities can improve adhesion to polar substrates or provide sites for subsequent crosslinking reactions.

Another approach is the copolymerization of 2-propylheptyl acrylate with a monomer containing a reactive group, which can then be modified after polymerization. For example, copolymerization with glycidyl (B131873) methacrylate introduces epoxide groups that can be subsequently ring-opened with a variety of nucleophiles to introduce a wide range of functionalities. semanticscholar.org These modification strategies significantly expand the scope of materials that can be derived from this compound, opening up possibilities for advanced applications in areas such as biomaterials and smart coatings.

Role as a Polymer Modifier and Plasticizer in Advanced Material Science

Beyond its role as a primary monomer, this compound and its corresponding polymers can also be utilized as polymer modifiers and plasticizers. When added to other polymer systems, such as polyvinyl chloride (PVC), they can improve flexibility, reduce processing temperatures, and enhance impact resistance. wikipedia.org

As a plasticizer, the large, branched alkyl group of 2-propylheptyl acrylate is effective at separating polymer chains, thereby reducing the glass transition temperature and increasing flexibility. Compared to smaller, more mobile plasticizers, polymeric plasticizers or those with long alkyl chains like 2-PHA are expected to have lower migration rates, which is a critical advantage in many applications, including medical devices and food packaging. nih.gov The selection of a plasticizer is a balance of compatibility, efficiency, and permanence. wikipedia.org

The use of di(2-propylheptyl) phthalate (B1215562) (DPHP), a compound with a similar branched C10 alcohol moiety, as a plasticizer for PVC has been shown to offer a good balance of properties, including low volatility and good low-temperature flexibility. researchgate.net This suggests that 2-propylheptyl acrylate, when used as a reactive plasticizer or as a comonomer, could offer similar performance benefits in modifying the properties of other polymer systems.

Integration of this compound in Composite Materials and Nanocomposites

Currently, there is a notable lack of publicly available scientific literature, detailed research findings, and specific data tables focusing on the direct integration of this compound into composite materials and nanocomposites. While the monomer 2-propylheptyl acrylate is recognized for its use in the synthesis of polymers that offer properties such as hydrophobicity, chemical resistance, adhesion, and weatherability, its specific application and performance as a matrix or modifier in composite and nanocomposite systems have not been extensively documented in the accessible research. jamorin.comulprospector.comspecialchem.com

Polymers derived from this compound are primarily utilized in coatings and adhesive applications. basf.com The bulky hydrophobic moiety of this monomer suggests potential for creating polymers with specific desirable characteristics for composite materials. jamorin.com However, without dedicated studies, the effects of incorporating this specific ester into composite and nanocomposite structures remain largely theoretical.

General research on acrylate-based composites and nanocomposites shows that the incorporation of various fillers and nanoparticles can enhance properties such as mechanical strength, thermal stability, and electrical conductivity. meddocsonline.orgresearchgate.netkristujayantijournal.com For instance, the addition of nanofibrillated cellulose (B213188) to an acrylate polymer matrix has been shown to significantly improve tensile strength and thermomechanical properties. researchgate.net Similarly, the integration of nanoparticles like silica, alumina, and titania into acrylic adhesives has demonstrated enhanced adhesion strength. researchgate.net

While these examples highlight the potential for property enhancement in acrylate-based systems, it is important to note that these findings are not specific to composites derived from this compound. The unique structure of the 2-propylheptyl group would likely impart distinct properties to a composite material, but empirical data from targeted research is necessary to quantify these effects.

Due to the absence of specific research data, a detailed analysis and data tables regarding the integration of this compound in composite materials and nanocomposites cannot be provided at this time. Further research in this specific area is required to generate the detailed findings necessary for a comprehensive discussion.

Analytical Methodologies for 2 Propenoic Acid, 2 Propylheptyl Ester and Its Polymeric Derivatives

Chromatographic Separation Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental for separating complex mixtures and quantifying the purity of both the 2-propylheptyl acrylate (B77674) monomer and its polymeric forms. These techniques are crucial for identifying residual monomers in polymers and characterizing the molecular weight distribution of the final product.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of the 2-propylheptyl acrylate monomer. chrom-china.comnih.gov A typical technical data sheet for 2-propylheptyl acrylate specifies a minimum assay of 95%, which is determined by gas chromatography. jamorin.com In a GC-MS system, the gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, allowing for both identification and quantification. nih.gov For acrylic resins, GC-MS methods have been developed to reliably determine the presence of residual acrylic monomers. chrom-china.comnih.gov

Pyrolysis-GC-MS is a powerful variant used for analyzing the composition of the polymer. nih.gov In this method, the polymer is subjected to thermal degradation (pyrolysis) at temperatures ranging from 250–950 °C, breaking it down into smaller, volatile fragments. researchgate.netresearchgate.net These fragments are then separated and identified by GC-MS. Studies on the thermal degradation of poly(2-propylheptyl acrylate) show that the main products include the unsaturated monomer (2-propylheptyl acrylate), the corresponding alcohol (2-propylheptanol), alkene (2-propylheptene-1), and gases like carbon dioxide and carbon monoxide. researchgate.netakjournals.com This technique provides crucial information about the thermal degradation mechanisms and allows for the identification of the monomeric units within the polymer structure. researchgate.netresearchgate.net

Table 1: Key Thermal Degradation Products of Poly(2-propylheptyl acrylate) Identified by Pyrolysis-GC-MS Data synthesized from multiple sources. researchgate.netakjournals.com

| Product Name | Chemical Formula | Role in Analysis |

| 2-Propylheptyl acrylate | C₁₃H₂₄O₂ | Monomer identification |

| 2-Propylheptanol | C₁₀H₂₂O | By-product from ester group cleavage |

| 2-Propylheptene-1 | C₁₀H₂₀ | By-product from side-chain elimination |

| Carbon Dioxide | CO₂ | Gaseous degradation product |

| Carbon Monoxide | CO | Gaseous degradation product |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components in a liquid mixture. e3s-conferences.org When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful tool for the characterization of polymers, especially for aspects that are not amenable to GC, such as high molecular weight species. nih.gov Reversed-phase HPLC can be used to assess the purity and composition of polymers. agilent.com

For polymers like poly(2-propylheptyl acrylate), a specific mode of HPLC known as Gel Permeation Chromatography (GPC) is particularly vital. google.comjustia.com GPC separates molecules based on their size or hydrodynamic volume in solution, making it the ideal technique for determining the molecular weight distribution of a polymer. agilent.com Characterizing the molecular weight distribution is critical as it directly influences the physical and mechanical properties of the final polymeric material. While mass spectrometry for high molecular weight polymers can be challenging, HPLC and GPC provide essential data on purity, composition, and molecular weight distribution. nih.gov

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. They are indispensable for confirming the identity of 2-propylheptyl acrylate and elucidating the structure of its polymer.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. For acrylate polymers, FT-IR is used to monitor the polymerization process by observing the disappearance of characteristic monomer peaks and the appearance of polymer peaks. azom.com

The key spectral features for 2-propylheptyl acrylate include:

C=C Stretching: A characteristic signal for the acrylate double bond, typically found around 1637 cm⁻¹. This peak diminishes or disappears entirely as the monomer is converted into the saturated polymer backbone. azom.com

C=O Stretching: A strong, sharp peak corresponding to the carbonyl group of the ester, which appears at approximately 1720-1730 cm⁻¹. researchgate.net

C-O Stretching: A series of peaks in the 1150-1240 cm⁻¹ region, characteristic of the C-O bond within the ester group. researchgate.net

C-H Stretching: Peaks in the 2800-3000 cm⁻¹ range are associated with the symmetric and asymmetric stretching vibrations of C-H bonds in the alkyl (propylheptyl) groups. researchgate.net

While IR spectroscopy is excellent for identifying functional groups and confirming polymerization, it is often insufficient for the exact identification of the specific acrylate monomer, necessitating the use of complementary techniques like chromatography or NMR. zut.edu.pl

Table 2: Characteristic IR Absorption Bands for 2-Propylheptyl Acrylate Data synthesized from general knowledge of acrylate spectra. azom.comresearchgate.net

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| ~2950 | C-H Stretch | Alkyl (CH₃, CH₂) | Confirms presence of the propylheptyl chain |

| ~1725 | C=O Stretch | Ester | Core functional group of the acrylate |

| ~1637 | C=C Stretch | Vinyl | Indicates presence of unreacted monomer |

| ~1240, ~1150 | C-O Stretch | Ester | Confirms the ester linkage |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. iupac.org Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

For the 2-propylheptyl acrylate monomer , the ¹H NMR spectrum would show distinct signals for the vinyl protons (typically in the 5.5-6.5 ppm range), the protons on the carbon adjacent to the ester oxygen (an -OCH₂- group), and the various methyl and methylene (B1212753) protons of the 2-propylheptyl chain. researchgate.net

Upon polymerization , the ¹H NMR spectrum changes significantly:

The sharp signals corresponding to the vinyl protons (5.5-6.5 ppm) disappear. researchgate.net

New, broader signals appear in the 1.5-2.5 ppm range, corresponding to the protons of the newly formed polymer backbone.

Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for more complex copolymers to determine the sequence distribution and make absolute configurational assignments. iupac.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Propenoic Acid, 2-Propylheptyl Ester Monomer Predicted values based on standard chemical shift ranges.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Multiplets |

| Methylene Protons (-OCH₂-) | ~4.1 | Doublet or Triplet |

| Methine Proton (-CH-) | ~1.6 | Multiplet |

| Methylene Protons (-CH₂-) | 1.2 - 1.4 | Multiplets |

| Methyl Protons (-CH₃) | 0.8 - 0.9 | Triplets |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, which allows for the determination of molecular weight and structural details based on fragmentation patterns. mdpi.com For the monomer, GC-MS is the standard approach as previously discussed.

For the polymer, direct MS analysis is more complex due to the high molecular weight and distribution of chain lengths. nih.gov However, techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) can be used to characterize lower molecular weight polymers and oligomers. researchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. lcms.cz In an MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. mdpi.comnih.gov This process provides detailed information about the polymer's repeat units, end-group structure, and backbone connectivity. lcms.cz

As established through pyrolysis-GC-MS, the fragmentation of poly(2-propylheptyl acrylate) yields predictable products. The mass spectra of these fragments, such as the monomer itself, show characteristic ions. For example, acrylate fragments often include a peak for the acryloyl ion (m/z = 55). nih.gov Analyzing these fragmentation patterns confirms the identity of the monomeric units within the polymer chain. nih.govlcms.cz

Advanced Techniques for Polymer Microstructure and Architecture Analysis

The comprehensive characterization of poly(this compound) requires sophisticated analytical techniques that can elucidate its complex microstructure and architecture. These properties, including tacticity, monomer sequence, branching, and molecular weight distribution, are critical as they directly influence the polymer's physical and chemical characteristics. iupac.org Advanced spectroscopic and chromatographic methods are indispensable tools for this purpose. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as one of the most powerful techniques for the detailed structural analysis of polymers in solution. pageplace.de One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unparalleled insight into the stereochemistry (tacticity) and monomer arrangement along the polymer chain. iupac.org

¹H and ¹³C NMR: 1D NMR spectra offer a fundamental overview of the polymer structure. For poly(this compound), ¹H NMR can be used to identify the protons in the propylheptyl side chain and the polymer backbone. ¹³C NMR provides information on the carbon environments, with the carbonyl carbon resonance being particularly sensitive to the local chain configuration up to the pentad level. iupac.org

2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous assignment of ¹H and ¹³C signals. iupac.org Total Correlation Spectroscopy (TOCSY) can differentiate between meso and racemic protons, aiding in tacticity assignments. iupac.org These methods are crucial for resolving complex, overlapping signals that are common in polymer spectra.

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Poly(this compound) Tacticity Analysis

| Carbon Atom | Chemical Shift (ppm) Range | Configurational Sensitivity |

| Carbonyl (C=O) | 174-176 | Pentad |

| Backbone Methine (-CH-) | 40-45 | Triad |

| Backbone Methylene (-CH₂-) | 35-40 | Dyad |

| Side-chain (-O-CH₂-) | 65-70 | Not highly sensitive |

This table is interactive. You can sort and filter the data.

Size-Exclusion Chromatography with Multi-Detector Systems (SEC-MALS) is the premier technique for determining the absolute molecular weight and molecular weight distribution of polymers without relying on column calibration with standards. rsc.org This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org

The coupling of SEC with multiple detectors provides a wealth of information:

Multi-Angle Light Scattering (MALS) Detector: Measures the intensity of light scattered by the polymer molecules as they elute from the column. This allows for the direct calculation of the weight-average molecular weight (Mw) for each fraction. rsc.org

Differential Refractometer (DRI) Detector: Acts as a concentration detector, measuring the difference in refractive index between the eluting polymer solution and the pure solvent. paint.org

Viscometer Detector: Measures the intrinsic viscosity of the eluting polymer chains, providing insights into the polymer's conformation and branching architecture.

By combining data from these detectors, a detailed picture of the molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn)) can be constructed. rsc.org

Table 2: Example SEC-MALS Data for a Poly(this compound) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 85,000 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 153,000 | Weight-Average Molecular Weight |

| Đ (Mw/Mn) | 1.80 | Polydispersity Index |

| Radius of Gyration (Rg) | 15 nm | Average size of the polymer coil |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), have become essential for the detailed characterization of polymer architecture. lcms.cz These "soft" ionization methods allow for the analysis of large polymer molecules without significant fragmentation. nih.govnih.gov

MALDI-TOF MS: Provides detailed information on the molecular weight distribution, end-groups, and repeating monomer units. nih.gov The resulting spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length, allowing for the calculation of absolute molecular weights.

Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific polymer ion (precursor ion) and fragmenting it to obtain structural information. lcms.czuakron.edu The fragmentation pattern can reveal details about the backbone connectivity, side-chain structure, and end-group functionalities, which is critical for understanding polymer architecture. lcms.czuakron.edu ESI is often preferred for coupling with liquid chromatography (LC) and is considered a very soft ionization technique, capable of preserving labile end groups that might be lost in MALDI experiments. nih.gov

Development of Green Analytical Chemistry Approaches for this compound Quantification and Detection

The principles of Green Analytical Chemistry (GAC) aim to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing energy consumption, and reducing waste generation. mdpi.com The quantification and detection of residual this compound monomer in polymer products or environmental samples are critical for quality control and safety assessment, and applying GAC principles to these analyses is an area of active development.

Miniaturization and Automation: A key strategy in green chemistry is the miniaturization of analytical devices. mdpi.com This approach leads to a significant reduction in the consumption of solvents and reagents, as well as the amount of sample required.

Miniaturized Liquid Chromatography: The use of capillary or nano-LC systems drastically cuts down on the mobile phase consumption, which often consists of hazardous organic solvents.

Lab-on-a-Chip Devices: These microfluidic devices integrate sample preparation, separation, and detection into a single, small chip, offering rapid analysis with minimal waste.

Greener Solvents and Extraction Techniques: The replacement of conventional hazardous organic solvents is a cornerstone of GAC. mdpi.com

Solvent Replacement: Research focuses on replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) in High-Performance Liquid Chromatography (HPLC) with more benign alternatives such as ethanol, supercritical fluids (e.g., CO₂), or ionic liquids. mdpi.com For the analysis of acrylate monomers, methods using less toxic solvents are being explored. perkinelmer.com

Solvent-Minimized Extraction: Traditional liquid-liquid extraction methods are solvent-intensive. Green alternatives include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which use very small amounts of solvent or are solvent-free. mdpi.com These techniques can be used to pre-concentrate this compound from a sample matrix before analysis by Gas Chromatography (GC) or HPLC.

Table 3: Comparison of Conventional and Green Analytical Approaches for Monomer Quantification

| Feature | Conventional Method (e.g., HPLC) | Green Alternative (e.g., SPME-GC-MS) |

| Solvent Usage | High (mL per sample) | Very Low to None |

| Sample Volume | Milliliters | Microliters to Milliliters |

| Waste Generation | High | Low |

| Energy Consumption | Moderate to High | Low to Moderate |

| Analysis Time | Minutes to Hours | Can be faster, including sample prep |

| Automation Potential | High | High |

This table is interactive. You can sort and filter the data.

Energy-Efficient Techniques and Direct Analysis Methods:

Microwave- and Ultrasound-Assisted Extraction: These techniques can accelerate the extraction process, reducing both time and energy consumption compared to conventional methods. mdpi.com

Electrochemical Sensors: The development of sensors for the direct detection of acrylate monomers in samples offers a rapid, cost-effective, and environmentally friendly alternative to chromatographic methods. mdpi.com These sensors can provide real-time monitoring without the need for extensive sample preparation or solvent use.

The development of these green methodologies not only reduces the environmental impact of analytical procedures but also often leads to faster, more efficient, and more cost-effective analyses for compounds like this compound.

Environmental Research on the Fate and Degradation of 2 Propenoic Acid, 2 Propylheptyl Ester

Environmental Distribution and Transport Mechanisms of 2-Propenoic Acid, 2-Propylheptyl Ester

The distribution and movement of 2-propylheptyl acrylate (B77674) in the environment are governed by its physicochemical properties, which dictate its partitioning between soil, water, and air.

| Parameter | Finding for 2-Propylheptyl Acrylate | Context from Related Compounds |

| Adsorption in Soil | Adsorption to solid soil phase is expected. basf.com | For the related compound 2-Ethylhexyl acrylate, the moderate adsorption coefficient (log Koc = 2.63) suggests it is not expected to bind significantly to soil or sediment. arkema.com |

| Adsorption in Sediment | No specific data found. | Adsorption to suspended sediments is a major transport route for other organic compounds, potentially increasing their persistence and posing a risk to aquatic life. nih.gov |

2-Propylheptyl acrylate is expected to exhibit volatility, leading to its release into the atmosphere. It is predicted that the substance will evaporate rapidly from water surfaces into the atmosphere. basf.com For acrylate esters in general, the atmosphere is a primary release compartment, although volatility tends to decrease as the molecular weight of the ester increases. petrochemistry.eu Once in the atmosphere, these compounds can be transported over distances and undergo degradation processes. For instance, the related compound 2-Ethylhexyl acrylate is expected to undergo photochemical degradation within a few days. arkema.com

| Environmental Compartment | Predicted Behavior of 2-Propylheptyl Acrylate |

| Water Surface | The substance will rapidly evaporate into the atmosphere. basf.com |

| Atmosphere | Main expected release compartment for acrylate esters. petrochemistry.eu |

Degradation Pathways in Environmental Matrices

The persistence of 2-propylheptyl acrylate in the environment is determined by its susceptibility to breakdown through biological and chemical processes.

Biodegradation is a primary pathway for the breakdown of organic compounds like 2-propylheptyl acrylate. While specific kinetic data for this compound is limited, the broader class of acrylates is known to be metabolized by various microorganisms. uga.edunih.gov Bacteria can utilize acrylate through specific metabolic routes, such as the acrylate pathway, to break it down into simpler, less harmful substances. uga.edu For instance, some marine bacteria have effective systems for the utilization and detoxification of acrylate. nih.gov The structurally similar compound, 2-Ethylhexyl acrylate, is considered to be readily biodegradable. arkema.com Another related compound, the phthalate (B1215562) ester Di(2-propylheptyl) phthalate (DPHP), showed significant biodegradation, with 75% degradation over 28 days in a CO2 evolution test. This suggests that the ester linkage in 2-propylheptyl acrylate is likely susceptible to microbial hydrolysis, initiating the degradation process.

| Degradation Parameter | Finding for Related Compounds |

| Ready Biodegradability | 2-Ethylhexyl acrylate is readily biodegradable. arkema.com |

| Biodegradation Percentage | Di(2-propylheptyl) phthalate (DPHP) showed 75% biodegradation in 28 days. |

In addition to biodegradation, abiotic processes can contribute to the degradation of 2-propylheptyl acrylate. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a potential degradation pathway for esters. The ester bond in 2-propylheptyl acrylate can be cleaved to form 2-propylheptyl alcohol and acrylic acid.

Phototransformation, or degradation by light, is particularly relevant for the fraction of the compound that volatilizes into the atmosphere. As noted for 2-Ethylhexyl acrylate, photochemical degradation in the air is expected to occur within a few days, likely through reactions with hydroxyl radicals. arkema.com

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for 2-propylheptyl acrylate to bioaccumulate is considered low. According to assessments based on Regulation (EC) No. 1907/2006 (REACH), it does not meet the criteria to be classified as a bioaccumulative (B) or very bioaccumulative (vB) substance. basf.com

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value indicates a greater tendency for a chemical to partition into fatty tissues and thus bioaccumulate. For the related compound 2-Ethylhexyl acrylate, the Log Kow is approximately 4, which suggests a moderate potential for bioaccumulation; however, it is still not expected to significantly accumulate in the food chain. arkema.com

| Assessment | Conclusion for 2-Propylheptyl Acrylate | Data for Related Compound (2-Ethylhexyl acrylate) |

| PBT/vPvB Assessment | Not fulfilling bioaccumulative (B) or very bioaccumulative (vB) criteria. basf.com | Not considered to be PBT or vPvB. arkema.com |

| Bioaccumulation Potential | Not expected to bioaccumulate. basf.com | Moderate potential based on Log Kow of ~4, but not expected to significantly accumulate. arkema.com |

Migration and Leaching Studies from Polymeric Materials Containing this compound

Research into plasticizers and polymer additives has increasingly focused on the challenges of leaching and migration, as these processes can lead to the deterioration of the plastic's thermomechanical properties. researchgate.net The migration of additives like this compound from a polymer matrix is a significant factor in evaluating the environmental fate and potential exposure risks associated with the material.

While specific studies detailing the migration and leaching of this compound are not extensively available in public literature, the principles can be understood by examining research on analogous compounds, such as other acrylate esters and plasticizers. The degree to which a substance leaches from a polymer depends on the polymer matrix itself, the properties of the additive, the nature of the contacting medium (e.g., water, oil, or air), temperature, and contact time. d-nb.info

For instance, studies on other plasticizers like phthalate esters (PAEs) from materials such as polyvinyl chloride (PVC) demonstrate that migration is a quantifiable process. In one study, the leaching of di(2-ethylhexyl) phthalate (DEHP) from PVC into a solvent after 24 hours at 60°C was measured at 14.11 ± 0.62 mg/kg. d-nb.info Such research highlights that additives which are not chemically bound to the polymer chain can migrate over time. After a 24-hour period, the total amount of PAEs that migrated from a PVC gasket was 38.58 mg/kg. d-nb.info

The potential for migration is a key consideration in the lifecycle of polymeric materials. For acrylic polymers that are not effectively recycled, their ultimate fate may be in landfills or as environmental waste, where leaching can occur over extended periods. nih.govresearchgate.net The chemical structure of the polymer and the additive, as well as environmental factors, will dictate the rate and extent of this release. researchgate.net

Below is a table illustrating research findings on the leaching of a common plasticizer, DEHP, from various polymers, which provides context for the potential migration behavior of additives like 2-propylheptyl ester.

| Polymer Type | Substance | Leaching Amount (mg/kg) | Conditions | Source |

|---|---|---|---|---|

| PVC | DEHP | 14.11 ± 0.62 | 24 hours, 60°C | d-nb.info |

| Rubber | DEHP | 11.34 ± 0.82 | 24 hours, 60°C | d-nb.info |

| PS | DEHP | 2.39 ± 0.30 | 24 hours, 60°C | d-nb.info |

| PP | DEHP | 8.15 ± 0.72 | 24 hours, 60°C | d-nb.info |

| PVC (phthalate foil) | DEHP | 458,620 | 24 hours, 60°C | d-nb.info |

Environmental Monitoring and Detection of this compound and its Degradation Products

The environmental monitoring of this compound and its byproducts is crucial for understanding its prevalence, fate, and potential impact. While specific detection methods for this exact compound are not widely documented, established analytical techniques for other acrylates are applicable and provide a framework for its detection.

Common methods for detecting acrylate substances in environmental samples, particularly in water, include high-performance liquid chromatography (HPLC) and gas chromatography (GC). e3s-conferences.org For example, an HPLC method has been established for the determination of methyl methacrylate (B99206) and isopropyl methacrylate in environmental water. e3s-conferences.orge3s-conferences.org This method demonstrates good linear relationships in the concentration range of 0.2-50.0 mg/L and achieves detection limits of 0.03-0.05 mg/L. e3s-conferences.org Such a method could be adapted for the detection of this compound.

Gas chromatography, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is another powerful technique for detecting acrylates. e3s-conferences.orgosha.gov An OSHA-evaluated method for 2-hydroxypropyl acrylate uses GC-FID for analysis, achieving a detection limit of 0.72 µg per sample. osha.gov For confirmation of a substance's identity, GC-MS is often employed. osha.gov

The degradation of this compound in the environment can lead to various smaller molecules. Studies on the thermal degradation of poly(2-propylheptyl acrylate) have identified byproducts such as 2-propylheptyl alcohol, 2-propylheptene-1, carbon dioxide, and methane. researchgate.net These compounds could serve as indicators of the degradation of the parent ester in environmental samples.

The table below outlines parameters for an established HPLC method used for detecting other acrylate compounds, which could be foundational for developing a method for this compound.

| Parameter | Specification | Source |

|---|---|---|

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | e3s-conferences.orge3s-conferences.org |

| Column | Agilent ZORBAX SB-AQ (250 mm×4.6 mm, 5 μm) | e3s-conferences.org |

| Mobile Phase | Water and Acetonitrile (B52724) (Gradient Elution) | e3s-conferences.org |

| Column Temperature | 30℃ | e3s-conferences.org |

| Detection Wavelength | 210 nm | e3s-conferences.org |

| Flow Rate | 1.0 mL/min | e3s-conferences.org |

| Detection Limit (LOD) | 0.03-0.05 mg/L | e3s-conferences.org |

| Recovery Rate | 88.6% - 105.3% | e3s-conferences.org |

Furthermore, advanced techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are used to identify metabolites of related compounds, which can serve as exposure markers. nih.gov For the similarly structured plasticizer Di-(2-propylheptyl) phthalate (DPHP), oxidized monoesters like oxo-mono-propylheptyl phthalate (oxo-MPHP) and hydroxy-mono-propylheptyl phthalate (OH-MPHP) have been identified as robust biomarkers in urine. nih.gov This suggests that monitoring for oxidized metabolites of this compound would be a viable strategy for assessing environmental and biological exposure.

Theoretical and Computational Investigations on 2 Propenoic Acid, 2 Propylheptyl Ester Systems

Molecular Modeling of Synthesis and Reaction Mechanisms

The industrial synthesis of 2-propenoic acid, 2-propylheptyl ester is typically achieved through the direct esterification of acrylic acid with 2-propylheptanol. This reaction is generally catalyzed by an acid, with reaction conditions optimized to maximize yield and minimize side reactions. google.com While experimental studies have refined these conditions, molecular modeling, particularly using Density Functional Theory (DFT), offers a microscopic view of the reaction mechanism.

Computational models can elucidate the multi-step esterification process, which involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent dehydration. By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for each step. This allows for a quantitative understanding of the reaction kinetics and the role of the catalyst in lowering the energy barriers. For instance, modeling can compare the efficacy of different catalysts, such as organometallic compounds like tetrabutyl titanate, which has been used in the synthesis of similar esters like di-(2-propyl heptyl)phthalate. researchgate.net

Table 1: Typical Parameters for Esterification Synthesis and Corresponding Computational Investigation Focus

| Parameter | Typical Experimental Conditions | Molecular Modeling Focus |

| Reactants | Acrylic Acid, 2-Propylheptanol | Modeling reactant geometries and electronic properties. |

| Molar Ratio | Alcohol to Acid ratio typically > 1 (e.g., 2.5:1) researchgate.net | Simulating the effect of reactant concentration on reaction equilibrium. |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid), Metal catalysts | Calculating the catalytic cycle, modeling catalyst-reactant interactions, and determining the mechanism of activation barrier reduction. |

| Temperature | 120 °C to 220 °C google.comresearchgate.net | Performing transition state searches and calculating temperature-dependent rate constants using transition state theory. |

| Byproduct Removal | Removal of water to drive equilibrium | Modeling the thermodynamics of water removal and its impact on the overall reaction free energy. |

These computational insights can guide the optimization of industrial synthesis by identifying rate-limiting steps, predicting the effect of different catalysts, and suggesting optimal temperature and pressure profiles, thereby improving efficiency and reducing waste.

Polymerization Kinetics and Reaction Pathway Simulation

This compound is a valuable monomer for producing homopolymers and copolymers through mechanisms like free-radical polymerization. jamorin.comspecialchem.com The kinetics of this process—governing the rate of polymerization, molecular weight distribution, and polymer architecture—are significantly influenced by the bulky 2-propylheptyl side group.

Computational simulations provide a framework for predicting these kinetics. Kinetic Monte Carlo (KMC) methods and deterministic models based on solving differential equations (e.g., using software like Predici®) are two primary approaches. These simulations model the elementary reaction steps:

Initiation: The decomposition of an initiator to form primary radicals.

Propagation: The addition of monomer units to the growing polymer chain.

Termination: The cessation of chain growth through combination or disproportionation.

Chain Transfer: The transfer of the radical center to another molecule (monomer, solvent, or agent), which starts a new chain.

The steric hindrance from the branched 2-propylheptyl group is expected to decrease the propagation rate constant (k_p) compared to less bulky acrylates. Simulations can quantify this effect by incorporating sterically-dependent reactivity ratios. By running simulations with varying initiator and monomer concentrations, temperature, and solvent conditions, a comprehensive kinetic profile can be developed.

Table 2: Key Kinetic Parameters in the Simulation of 2-PHA Polymerization